molecular formula C3H7N5 B13043134 2-(2H-Tetrazol-2-yl)ethanamine

2-(2H-Tetrazol-2-yl)ethanamine

Cat. No.: B13043134
M. Wt: 113.12 g/mol
InChI Key: MVUXXHVOQXOIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-Tetrazol-2-yl)ethanamine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Tetrazol-2-yl)ethanamine typically involves the reaction of ethylenediamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Tetrazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2H-Tetrazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-Tetrazol-2-yl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which makes it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Tetrazol-5-yl)ethanamine
  • 2-(1H-Tetrazol-5-yl)ethanamine
  • 2-(2H-Tetrazol-2-yl)benzoic acid

Uniqueness

2-(2H-Tetrazol-2-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C3H7N5

Molecular Weight

113.12 g/mol

IUPAC Name

2-(tetrazol-2-yl)ethanamine

InChI

InChI=1S/C3H7N5/c4-1-2-8-6-3-5-7-8/h3H,1-2,4H2

InChI Key

MVUXXHVOQXOIKY-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.